Acetylcholinesterase (AChE) and Serotonin Transporter (SERT) Inhibition: A Unique Neuropharmacological Profile
Laurolitsine demonstrates a dual-target inhibition profile against both rat acetylcholinesterase (AChE) and the human serotonin transporter (SERT) with IC50 values in the nanomolar range [1]. While its AChE inhibitory potency (IC50 76 nM) is notable, its high affinity for SERT (IC50 15.8 nM) is a distinctive feature that differentiates it from many other aporphine alkaloids, which typically show weaker or negligible activity at this transporter [1].
| Evidence Dimension | Inhibition of Acetylcholinesterase (AChE) and Serotonin Transporter (SERT) |
|---|---|
| Target Compound Data | AChE IC50: 76 nM; SERT IC50: 15.8 nM |
| Comparator Or Baseline | Class-level baseline: Other aporphine alkaloids often show no or significantly weaker SERT inhibition. AChE inhibition potency varies widely; e.g., structurally distinct compounds in a related study showed IC50 values ranging from 14.58 to >200 μg/mL. |
| Quantified Difference | Laurolitsine exhibits potent nanomolar inhibition of both AChE and SERT, a combination that is not commonly reported across the aporphine alkaloid class. |
| Conditions | In vitro enzyme and transporter binding assays. AChE source: Rat. SERT source: Human (unknown origin). Data curated by ChEMBL. |
Why This Matters
This dual nanomolar inhibition of AChE and SERT is a specific, quantifiable differentiation point that supports laurolitsine's selection as a research tool for investigating complex neurological pathways, where modulation of both cholinergic and serotonergic systems is of interest.
- [1] BindingDB. BDBM50508996 (CHEMBL4464476) Activity Data. 2021. View Source
